3-Pentyl acetate
CAS No.: 620-11-1
Cat. No.: VC3895190
Molecular Formula: C7H14O2
Molecular Weight: 130.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 620-11-1 |
---|---|
Molecular Formula | C7H14O2 |
Molecular Weight | 130.18 g/mol |
IUPAC Name | pentan-3-yl acetate |
Standard InChI | InChI=1S/C7H14O2/c1-4-7(5-2)9-6(3)8/h7H,4-5H2,1-3H3 |
Standard InChI Key | PBKYSIMDORTIEU-UHFFFAOYSA-N |
SMILES | CCC(CC)OC(=O)C |
Canonical SMILES | CCC(CC)OC(=O)C |
Boiling Point | 133.0 °C |
Introduction
Chemical Structure and Identification
Molecular Composition
3-Pentyl acetate () consists of a five-carbon pentyl group (3-pentanol derivative) esterified with acetic acid. The IUPAC name, pentan-3-yl acetate, reflects the branching at the third carbon of the pentyl chain . Its molecular structure is confirmed via spectroscopic methods, including NMR and infrared (IR) spectroscopy, which identify characteristic peaks for the ester carbonyl group () and methylene protons adjacent to the oxygen atom .
Synonyms and Registry Numbers
Common synonyms include 3-pentanyl acetate, 1-ethylpropyl ethanoate, and acetic acid 3-pentyl ester. The compound is registered under CAS No. 620-11-1 (3-pentyl acetate) and 628-63-7 (pentyl acetate mixture) . Confusion with other amyl acetate isomers, such as isoamyl acetate, necessitates careful distinction in industrial and academic contexts .
Synthesis and Production
Industrial Synthesis
The primary synthesis route involves the acid-catalyzed esterification of 3-pentanol with acetic acid:
Reaction conditions typically employ sulfuric acid as a catalyst at reflux temperatures (100–120°C), achieving yields exceeding 85% . Alternative methods include transesterification of vinyl acetate with 3-pentanol, which avoids water formation and simplifies purification .
Physical and Chemical Properties
Thermodynamic Data
Property | Value | Source |
---|---|---|
Molar mass | 130.19 g/mol | |
Density (20°C) | 0.876 g/cm³ | |
Boiling point | 142°C | |
Melting point | -71°C | |
Vapor pressure (25°C) | 4.5 mmHg | |
Solubility in water | 0.2 g/L (20°C) |
Solvent Characteristics
3-Pentyl acetate exhibits high solvency for cellulose nitrate, acrylic resins, and polyurethanes, making it ideal for coatings and adhesives . Its evaporation rate (0.15 relative to butyl acetate) balances film formation and drying time in spray applications . The compound’s low water solubility () also facilitates its use as an extractant in pharmaceutical processes, such as penicillin purification .
Reactivity and Kinetic Studies
Ester-Amine Interactions
Non-catalytic reactions between 3-pentyl acetate and ethanolamine produce acetamide as the primary product, with selectivity exceeding 98% in the presence of OH anion-exchange resins . Competing pathways, such as the formation of acetylated ethanolamine (AEA), are suppressed under basic conditions .
Catalytic Effects
Acid catalysts (e.g., -toluenesulfonic acid) accelerate ester hydrolysis but favor byproduct formation. In contrast, basic catalysts like potassium hydroxide improve amidification rates, reducing reaction times by 40% compared to non-catalytic systems .
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